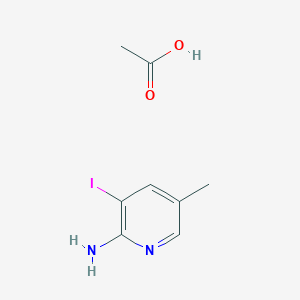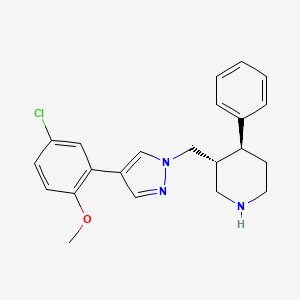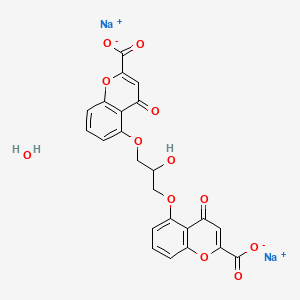
Cromolyn sodium hydrate
Overview
Description
Cromolyn (sodium salt hydrate) is a chromone complex that acts as a mast cell stabilizer. It is primarily used as an antiallergic drug, preventing the release of histamine and other inflammatory mediators from sensitized mast cells . Cromolyn (sodium salt hydrate) is commonly used in the prophylactic treatment of asthma, allergic rhinitis, and other allergic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cromolyn (sodium salt hydrate) is synthesized through a series of chemical reactions involving chromone derivatives. The synthesis typically involves the reaction of 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) with sodium hydroxide to form the disodium salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of cromolyn (sodium salt hydrate) involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process includes the purification of the final product through crystallization and drying to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cromolyn (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: Cromolyn can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding alcohol derivatives.
Substitution: Cromolyn can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cromolyn, such as alcohols, ketones, and substituted chromone compounds .
Scientific Research Applications
Cromolyn (sodium salt hydrate) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying chromone derivatives.
Biology: Employed in cell biology research to study mast cell stabilization and histamine release.
Medicine: Widely used in clinical research for developing treatments for asthma, allergic rhinitis, and other allergic conditions.
Industry: Utilized in the pharmaceutical industry for the production of antiallergic medications
Mechanism of Action
Cromolyn (sodium salt hydrate) exerts its effects by stabilizing mast cells and preventing the release of histamine, leukotrienes, and other inflammatory mediators. The mechanism involves interference with antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting degranulation . This action helps in reducing allergic reactions and inflammation.
Comparison with Similar Compounds
Similar Compounds
Nedocromil sodium: Another mast cell stabilizer with similar antiallergic properties.
Ketotifen fumarate: An antihistamine and mast cell stabilizer used in the treatment of allergic conditions.
Amlexanox: An anti-inflammatory and antiallergic drug that binds to similar molecular targets
Uniqueness
Cromolyn (sodium salt hydrate) is unique due to its specific mechanism of action involving the stabilization of mast cells and inhibition of calcium transport. Unlike some other compounds, it does not have significant bronchodilatory effects but is highly effective in preventing allergic reactions .
Properties
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZBBKUQXFWZCB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Na2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


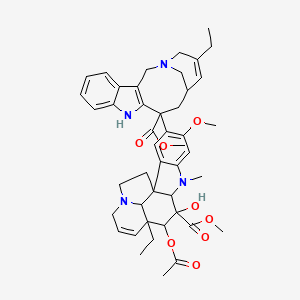
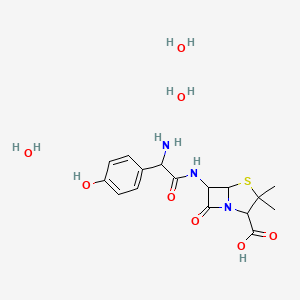
![({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B8004873.png)
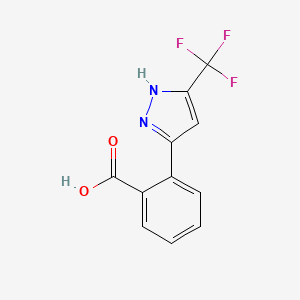
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)
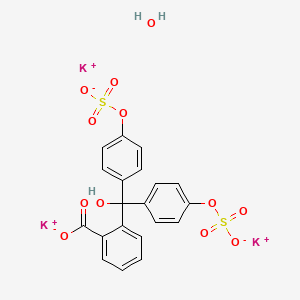

![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)
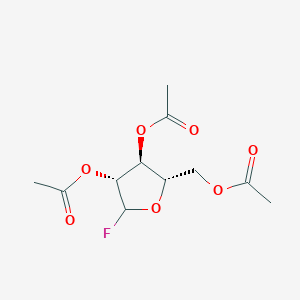
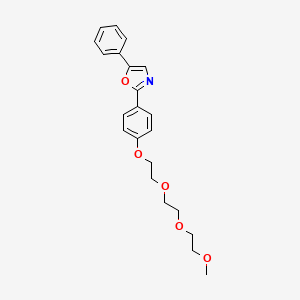
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)
